1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one
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Overview
Description
1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one is an organic compound that features a bromophenyl group and a phenyl group connected by a penta-2,4-dien-1-one chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one typically involves the reaction of 4-bromobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, forming the desired product after subsequent dehydration steps .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2) and acids (H2SO4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Cross-Coupling: Palladium catalysts and organoboron reagents are typically used.
Major Products
Substitution Products: Various substituted derivatives depending on the electrophile used.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: Similar in structure but lacks the penta-2,4-dien-1-one chain.
4-Bromophenyl 4-bromobenzoate: Contains a bromophenyl group but has a different functional group arrangement.
Uniqueness
1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one is unique due to its conjugated dienone system, which imparts distinct chemical reactivity and potential for diverse applications. This structural feature differentiates it from other bromophenyl derivatives and contributes to its versatility in research and industrial applications.
Properties
CAS No. |
93259-40-6 |
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Molecular Formula |
C17H13BrO |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
(2E,4E)-1-(4-bromophenyl)-5-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H13BrO/c18-16-12-10-15(11-13-16)17(19)9-5-4-8-14-6-2-1-3-7-14/h1-13H/b8-4+,9-5+ |
InChI Key |
WCJMWFPTUMNNOI-KBXRYBNXSA-N |
SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=C(C=C2)Br |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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